The synthesis of 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole involves several key steps:
The molecular structure of 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole features several distinct functional groups:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and potential interactions with biological macromolecules .
The compound can undergo various chemical reactions typical for benzimidazole derivatives:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or to create derivatives with improved efficacy .
The mechanism of action for 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole primarily involves inhibition of proton pumps in gastric cells, similar to other benzimidazole derivatives used in treating ulcers. This action leads to decreased gastric acid secretion and promotes mucosal protection.
Studies indicate that compounds within this class may also exhibit antimicrobial activity against Helicobacter pylori, a common pathogen associated with gastric ulcers. The precise interaction mechanisms at the molecular level often involve binding to specific receptors or enzymes within gastric tissues .
Key physical and chemical properties include:
These properties are critical for determining appropriate formulation strategies for therapeutic use .
The primary applications of 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole include:
The compound's systematic IUPAC name is 2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-6-pyrrol-1-yl-1H-benzimidazole, reflecting its core benzimidazole system substituted at the 2-position with a [(4-methoxy-3-methylpyridin-2-yl)methyl]thio group and at the 6-position with a pyrrol-1-yl group. This nomenclature precisely defines the atomic connectivity and regiochemistry critical for its biological activity. The molecular formula is C₁₉H₁₈N₄OS, corresponding to a molecular weight of 350.44 g/mol, with the InChIKey TZNQIYXOVOTIKQ-UHFFFAOYSA-N providing a unique digital identifier for chemical databases [1] [5].
Table 1: Nomenclature and Identifiers of the Compound
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | 2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-6-pyrrol-1-yl-1H-benzimidazole |
CAS Registry Number | 172152-35-1 |
Molecular Formula | C₁₉H₁₈N₄OS |
Molecular Weight | 350.44 g/mol |
SMILES | CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC |
InChIKey | TZNQIYXOVOTIKQ-UHFFFAOYSA-N |
Common Synonyms | Desoxy Ilaprazole; Ilaprazole Impurity C; Ilaprazole intermediate P-1; Ilaprazole Sulfide M12; UNII-352TU5SA7B |
Structurally, the molecule integrates three pharmacologically significant heterocycles:
The thioether bridge (-S-CH₂-) linking the benzimidazole and pyridine rings represents a crucial functional group susceptible to metabolic oxidation, forming the active sulfenamide species that covalently inhibits the H⁺/K⁺-ATPase enzyme. Predicted physicochemical parameters include a boiling point of 590.4±60.0°C, density of 1.30±0.1 g/cm³, and pKa of 9.26±0.10, indicating moderate lipophilicity (XLogP3: 3.5) suitable for membrane penetration in the gastric mucosa [1] .
Table 2: Experimental and Predicted Physicochemical Properties
Property | Value | Conditions/Notes |
---|---|---|
Molecular Weight | 350.44 g/mol | - |
Boiling Point | 590.4 ± 60.0 °C | Predicted |
Density | 1.30 ± 0.1 g/cm³ | Predicted |
pKa | 9.26 ± 0.10 | Predicted |
XLogP3 | 3.5 | Partition coefficient |
Appearance | Solid | Typically greyish powder |
Solubility | Soluble in methanol, DMSO, dichloromethane | Laboratory solvents |
This benzimidazole derivative serves as a pivotal synthetic intermediate in the production pathway of Ilaprazole, a clinically significant proton pump inhibitor distinguished by its longer half-life and potent acid suppression compared to earlier PPIs. The compound is specifically identified as Ilaprazole intermediate P-1 or Desoxy Ilaprazole in manufacturing contexts, representing the penultimate thioether precursor prior to the final oxidation step that generates the active sulfoxide functionality [1] [9].
The synthetic route involves a nucleophilic substitution reaction where 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol reacts with 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride under basic conditions (typically sodium hydroxide in methanol) at 20-40°C. This reaction exploits the nucleophilicity of the benzimidazole thiolate anion to displace chloride, forming the critical thioether bridge that defines the PPI scaffold. The reaction typically completes within approximately 2 hours, with purification achieved through crystallization from aqueous systems [1] .
The compound's significance extends beyond synthesis to quality control, where it is formally designated as Ilaprazole Impurity C or Ilaprazole Desoxy Impurity. Regulatory guidelines require stringent monitoring of this intermediate during active pharmaceutical ingredient (API) manufacturing, as residual amounts can indicate incomplete oxidation during the final synthetic step. Analytical methods including HPLC and LC-MS are validated specifically to quantify this impurity in Ilaprazole drug substances, with acceptance criteria typically set below 0.15% according to International Council for Harmonisation (ICH) guidelines [1] [5] [9].
Table 3: Comparison with Marketed Proton Pump Inhibitors
PPI Compound | Molecular Formula | Key Structural Differences | Therapeutic Role |
---|---|---|---|
2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole (Intermediate) | C₁₉H₁₈N₄OS | Thioether bridge (S-CH₂) | Synthetic precursor; Ilaprazole impurity |
Ilaprazole (Active Drug) | C₁₉H₁₈N₃O₃S | Sulfinyl bridge (S(=O)-CH₂) | Marketed PPI for gastric ulcers and GERD |
Rabeprazole | C₁₈H₂₁N₃O₃S | Methoxypropoxy pyridine; No pyrrole | Marketed PPI |
Omeprazole | C₁₇H₁₉N₃O₃S | Methoxybenzimidazole; Pyridine ring | First-generation PPI |
Within benzimidazole pharmaceutical research, this compound exemplifies strategic molecular hybridization aimed at enhancing biological activity profiles. The incorporation of the pyrrol-1-yl substituent at the benzimidazole 6-position represents a deliberate structural modification to improve electron-donating capacity and metabolic stability compared to simpler alkoxy-substituted analogs. Computational molecular modeling studies indicate the pyrrole nitrogen's electron-donating effects increase electron density at the adjacent carbon, potentially influencing the acidity of the benzimidazole N-H proton and its subsequent reactivity during acid-catalyzed activation in the parietal cell [5].
Research highlights its promising antibacterial properties, particularly against Helicobacter pylori—the pathogen implicated in peptic ulcer pathogenesis and gastric cancer. Unlike conventional PPIs whose antibacterial effects are secondary to acid suppression, this compound demonstrates direct bacteriostatic activity against H. pylori strains through mechanisms potentially involving inhibition of urease or NADH-quinone oxidoreductase enzymes. Structure-activity relationship (SAR) analyses suggest the pyrrole moiety significantly enhances membrane penetration compared to methoxy- or difluoromethoxy-substituted analogs, enabling higher intracellular concentrations within the bacterium .
The compound serves as a versatile chemical platform for generating analogs exploring structure-activity relationships. Key structural variations investigated include:
Notably, oxidation of the thioether bridge yields 2-[[(4-methoxy-3-methyl-2-pyridinyl)methyl]sulfonyl]-6-(1H-pyrrol-1-yl)-1H-benzimidazole (CAS 172152-37-3), a sulfone derivative investigated as a metabolic byproduct and reference standard ("Ilaprazole Impurity 4") [9]. This sulfone exhibits distinct physicochemical properties including higher molecular weight (382.44 g/mol), increased density (1.39±0.1 g/cm³), and lower pKa (7.70±0.10), demonstrating how targeted modifications generate diverse chemical entities from this core scaffold.
Table 4: Key Research Analogs and Derivatives
Analog Structure | Modification Site | CAS Number | Research Significance |
---|---|---|---|
Sulfonyl Derivative | Sulfone bridge (-SO₂-CH₂-) | 172152-37-3 | Metabolic oxidation product; Ilaprazole Impurity 4 |
N-Propylamino Benzimidazole | 6-(N-propylamino) substitution | 1298015-58-3 | Bioisosteric replacement of pyrrole |
Rabeprazole Intermediate | 4-(3-methoxypropoxy) pyridine | 117977-21-6 | Structural hybrid with Rabeprazole features |
Current investigations focus on optimizing this scaffold for dual-target inhibition, seeking molecules that concurrently suppress gastric acid secretion (via H⁺/K⁺-ATPase) and eradicate H. pylori through direct bactericidal action. Such dual-acting compounds could revolutionize antiulcer therapy by enabling simplified treatment regimens without adjunct antibiotics. Preliminary studies indicate structural fine-tuning around the pyrrole nitrogen and benzimidazole 5-position can differentially enhance these dual activities, though achieving optimal balance remains challenging [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2